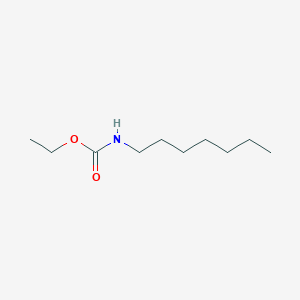
Ethyl heptylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl heptylcarbamate: is an organic compound belonging to the class of carbamates. It is an ester of carbamic acid and is characterized by its molecular formula C10H21NO2 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl heptylcarbamate can be synthesized through a reaction between heptyl alcohol and ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction scheme is as follows:
Heptyl alcohol+Ethyl isocyanate→Ethyl heptylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl heptylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of heptyl alcohol and ethyl carbamate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Heptyl alcohol and ethyl carbamate.
Reduction: Heptylamine.
Substitution: Depending on the nucleophile, various substituted carbamates.
Scientific Research Applications
Ethyl heptylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of ethyl heptylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects.
Comparison with Similar Compounds
Ethyl carbamate: Known for its presence in fermented foods and beverages.
Methyl heptylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
Heptyl carbamate: Lacks the ethyl group, making it less bulky.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its longer heptyl chain compared to ethyl carbamate provides different solubility and reactivity characteristics, making it suitable for specific applications in various fields.
Properties
CAS No. |
54915-65-0 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl N-heptylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-9-11-10(12)13-4-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
ZXFWHPDMRCJQHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















